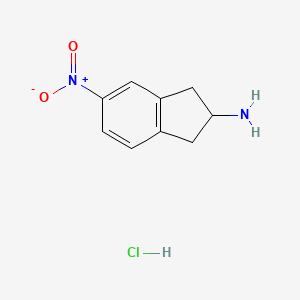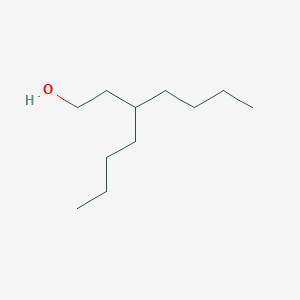
3-Butyl-1-heptanol
Übersicht
Beschreibung
3-Butyl-1-heptanol is an organic compound with the molecular formula C₁₁H₂₄O. It is a high-boiling point alcohol that finds applications in various fields due to its unique physical and chemical properties. This compound is characterized by a hydroxyl group (-OH) attached to a carbon chain, making it a primary alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Butyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Another method involves the hydroformylation of alkenes followed by hydrogenation.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octene, followed by hydrogenation. This process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form the corresponding aldehyde, which is then hydrogenated to yield this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 3-Butylheptanal (aldehyde), 3-Butylheptanoic acid (carboxylic acid).
Reduction: 3-Butylheptane (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-heptanol is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a solvent and intermediate in organic synthesis.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Butyl-1-heptanol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biochemical systems, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to the corresponding aldehyde .
Vergleich Mit ähnlichen Verbindungen
1-Butanol: A primary alcohol with a shorter carbon chain.
2-Butanol: A secondary alcohol with a similar carbon chain length.
1-Heptanol: A primary alcohol with a similar carbon chain length but different branching.
Uniqueness: 3-Butyl-1-heptanol is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. Its higher boiling point and specific reactivity make it suitable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
3-butylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-5-7-11(9-10-12)8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDVHQHXNGWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626149 | |
| Record name | 3-Butylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-56-2 | |
| Record name | 3-Butylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
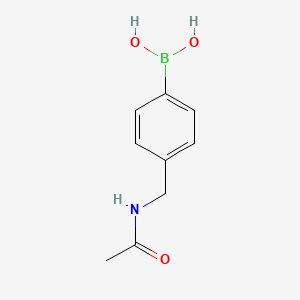

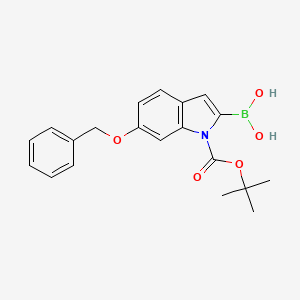
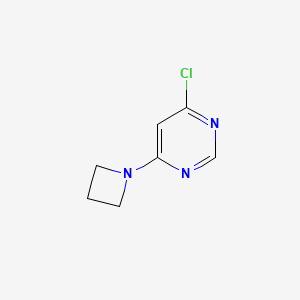

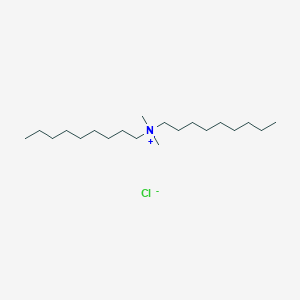
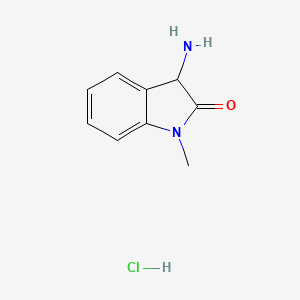
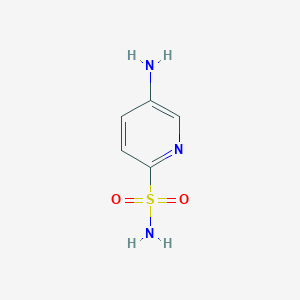

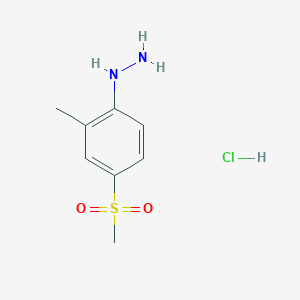
![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

